BenchChemオンラインストアへようこそ!

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone

pKa modulation bioisostere design lead optimization

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone (C₁₂H₁₉F₂NO, MW 231.28 g/mol) is a fluorinated piperidine amide building block featuring a gem-difluoro substitution at the piperidine 4-position. Computed physicochemical properties include a LogP of 4.08, a polar surface area (PSA) of 15.79 Ų, zero hydrogen-bond donors, and zero rotatable bonds, placing it within lead-like chemical space with zero Rule-of-Five violations.

Molecular Formula C12H19F2NO
Molecular Weight 231.287
CAS No. 2034512-07-5
Cat. No. B2577142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(4,4-difluoropiperidin-1-yl)methanone
CAS2034512-07-5
Molecular FormulaC12H19F2NO
Molecular Weight231.287
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CCC(CC2)(F)F
InChIInChI=1S/C12H19F2NO/c13-12(14)6-8-15(9-7-12)11(16)10-4-2-1-3-5-10/h10H,1-9H2
InChIKeyYVKNECXAZQGXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone (CAS 2034512-07-5): Physicochemical Identity and Patent-Anchored Scaffold Class


Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone (C₁₂H₁₉F₂NO, MW 231.28 g/mol) is a fluorinated piperidine amide building block featuring a gem-difluoro substitution at the piperidine 4-position . Computed physicochemical properties include a LogP of 4.08, a polar surface area (PSA) of 15.79 Ų, zero hydrogen-bond donors, and zero rotatable bonds, placing it within lead-like chemical space with zero Rule-of-Five violations . The 4,4-difluoropiperidine substructure is explicitly recited as a preferred N-heterocyclyl embodiment in Merck Sharp & Dohme gamma-secretase inhibitor patents (US 2004/0122050; US 7,655,675 B2) for the treatment of Alzheimer's disease [1][2]. BindingDB records indicate the compound was screened against human OCT1 (IC₅₀ = 1.38 × 10⁵ nM) and human Naᵥ1.5 (IC₅₀ = 5.01 × 10⁵ nM), revealing minimal interaction with these off-targets [3].

Why Generic Piperidine Amide Substitution Fails: The Functional Consequence of 4,4-Difluoro Substitution in Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone


Interchanging Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone with a non-fluorinated or mono-fluorinated piperidine analog is not functionally neutral. The gem-difluoro motif at the piperidine 4-position reduces the conjugate acid pKₐ by approximately 3.1–3.2 units relative to unsubstituted piperidine (pKₐ ≈ 11.2) [1], significantly altering the protonation state at physiological pH and thereby modulating target engagement, membrane permeability, and lysosomal trapping. Microwave spectroscopy confirms that 4,4-difluoropiperidine adopts a well-defined N-H equatorial conformer with a free energy preference ΔG ≥ 0.89 kcal/mol over the axial form [2]. In the N-acylated context of the target compound, this conformational restriction imposes a distinct vector orientation for the amide carbonyl and cyclohexyl group compared to non-fluorinated or 3-fluoro analogs, directly affecting molecular recognition at enzyme active sites. Systematic studies of fluorinated saturated heterocyclic amines demonstrate that the 4,4-difluoro pattern confers high intrinsic microsomal metabolic stability, in contrast to the 3,3-difluoroazetidine scaffold which proved to be the single exception . Substitution with an analog lacking the gem-difluoro arrangement therefore risks altered potency, selectivity, and metabolic fate.

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Evidence 1: Basic nitrogen pKₐ Modulation by 4,4-Gem-Difluoro Substitution

The 4,4-difluoropiperidine amide in the target compound benefits from a substantial reduction in basicity of the piperidine nitrogen caused by the electron-withdrawing gem-difluoro substituents. While the amide formation itself neutralizes the nitrogen basicity, the electronic influence of the fluorine atoms alters the electron density distribution of the piperidine ring, affecting the carbonyl reactivity and hydrogen-bond acceptor properties. The observed ΔpKₐ for 4,4-difluoropiperidine vs. piperidine (pKₐ ≈ 11.2) is 3.14–3.15 units [1]. This pKₐ shift is approximately twice the magnitude typically achieved with a single 4-fluoro substituent (ΔpKₐ ≈ 1.5–1.8 units for 4-fluoropiperidine) [2].

pKa modulation bioisostere design lead optimization

Evidence 2: Off-Target Selectivity Profile — Minimal Interaction with OCT1 and Cardiac Naᵥ1.5 Ion Channel

BindingDB assay data for the target compound reveal very weak interaction with two clinically relevant off-targets. Against human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, the compound exhibited an IC₅₀ of 1.38 × 10⁵ nM (138 μM). Against the human cardiac sodium channel Naᵥ1.5 (SCN5A), measured by automated patch clamp (IonWorks Quattro), the IC₅₀ was 5.01 × 10⁵ nM (501 μM) [1]. For context, therapeutically relevant OCT1 inhibitors typically exhibit IC₅₀ values in the low nanomolar to low micromolar range; similarly, cardiac liability for Naᵥ1.5 is typically flagged at IC₅₀ < 10 μM [2].

off-target selectivity safety pharmacology transporter inhibition

Evidence 3: Conformational Restriction — Defined Equatorial Conformer Influences Amide Geometry

Low-resolution and high-resolution microwave spectroscopy of 4,4-difluoropiperidine established that the molecule exists as the N-H equatorial conformer, with the N-H proton occupying the equatorial position and the fluorine atoms in the axial orientation. The free energy of activation for equatorial → axial conversion is ΔG ≥ 0.89 kcal/mol, indicating a well-defined conformational preference at room temperature [1]. In the target compound, where the piperidine nitrogen is acylated as an amide, the underlying ring conformational preference imposed by the 4,4-difluoro substitution persists and influences the spatial orientation of the cyclohexylcarbonyl group relative to the piperidine ring plane. By comparison, 3,3-difluoropiperidine analogs exhibit a different conformational bias, and 3,5-difluoropiperidine (cis) adopts a diaxial conformation with unusually high hydrophilicity .

conformational analysis structure-based design amide geometry

Evidence 4: Patent-Backed Design Motif for Gamma-Secretase Inhibitors

The 4,4-difluoropiperidin-1-yl substructure is explicitly identified as a preferred N-heterocyclyl embodiment in Merck Sharp & Dohme's foundational gamma-secretase inhibitor patents. US Patent Application 2004/0122050 (claiming priority from GB 0223039.9, filed October 4, 2002) lists '4,4-difluoropiperidin-1-yl' among the most preferred N-heterocyclyl groups (alongside 3,3-difluoroazetidin-1-yl, 3,3-difluoropyrrolidin-1-yl, and 4-(trifluoromethyl)piperidin-1-yl) for cyclohexyl sulphone gamma-secretase inhibitors [1]. The granted US Patent 7,655,675 B2 (filed October 1, 2004, granted February 2, 2010) further solidifies this motif in the context of APP processing inhibition for Alzheimer's disease [2]. In contrast, the 3,3-difluoroazetidine and 3,3-difluoropyrrolidine analogs listed in the same patent present different ring sizes and conformational profiles, while the 4-(trifluoromethyl)piperidine analog introduces a bulkier, more lipophilic substituent at the 4-position compared to the compact, electron-withdrawing gem-difluoro group.

gamma-secretase inhibition Alzheimer's disease amyloid-beta modulation

Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone: Evidence-Backed Research and Industrial Application Scenarios


Scenario 1: Gamma-Secretase Inhibitor Lead Optimization Programs

Based on the explicit patent precedent in US 2004/0122050 and US 7,655,675 B2 [1], this compound is directly applicable as a building block or substructure reference for gamma-secretase inhibitor design targeting Alzheimer's disease. Medicinal chemistry teams can use the cyclohexylcarbonyl-4,4-difluoropiperidine amide core to probe APP processing inhibition, leveraging the conformational definition provided by the gem-difluoro motif for structure–activity relationship (SAR) exploration around the cyclohexyl sulphone pharmacophore.

Scenario 2: Selectivity Profiling and Off-Target Counter-Screening Panels

The BindingDB data demonstrating IC₅₀ > 100 μM against OCT1 and Naᵥ1.5 [2] position this compound as a useful negative control or reference standard in off-target selectivity panels. Researchers validating transporter inhibition assays (OCT1/SLC22A1) or cardiac ion channel safety screens (Naᵥ1.5/hERG) can employ this compound to establish assay floors and confirm that observed hits are not artifacts of non-specific binding at high concentrations.

Scenario 3: Conformationally Constrained Amide Bioisostere Design

The well-characterized conformational preference of the 4,4-difluoropiperidine ring (equatorial N-amide, ΔG ≥ 0.89 kcal/mol) [3] makes this compound valuable in structure-based drug design campaigns where amide geometry control is critical. The cyclohexyl(4,4-difluoropiperidin-1-yl)methanone scaffold can serve as a conformationally defined amide isostere, with the gem-difluoro atoms providing a distinctive electrostatic surface that cannot be achieved with non-fluorinated or mono-fluorinated piperidine amides.

Scenario 4: Physicochemical Property Benchmarking for Fluorinated Building Block Libraries

With its measured logP of 4.08, PSA of 15.79 Ų, zero H-bond donors, and zero RO5 violations , this compound serves as a representative member of the 4,4-difluoropiperidine amide chemical space. Procurement teams building fluorinated fragment or building block libraries can use these parameters as reference points for comparing alternate scaffolds (e.g., 3,3-difluoro regioisomers, azetidine, or pyrrolidine analogs) with respect to lipophilicity, permeability potential, and metabolic stability, as informed by the systematic study of Melnykov et al., 2023 .

Quote Request

Request a Quote for Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.